Cas no 108906-97-4 (Soyasaponin IV)

Soyasaponin IV 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranosiduronic acid, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl 2-O-a-L-arabinopyranosyl-
- SoyasaponinIV
- b-D-Glucopyranosiduronic acid, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl 2-O-a-L-arabinopyra...
- SOYASAPONIN IV(SH)
- SOYASAPONIN IV(SH) PrintBack
- (4S)-3β-[2-O-(α-L-Arabinopyranosyl)-β-D-glucurono pyranosyloxy]oleana-12-ene-22β,24-diol
- [22β,24-Dihydroxyolean-12-en-3β-yl]2-O-(α-L-arabinopyranosyl)-β-D-glucopyranosiduronic acid
- Soyasaponin IV
- CHEBI:173159
- CS-0083198
- HY-115394
- FS-8095
- 108906-97-4
- F82339
- (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
- DTXSID801317179
- AKOS040762358
- LASVNNIDKPXXMG-AOTOZEHFSA-N
- DA-67705
- (2S,3S,4S,5R,6R)-6-{[(3S,4S,4AR,6AR,6BS,8AR,9R,12AS,14AR,14BR)-9-HYDROXY-4-(HYDROXYMETHYL)-4,6A,6B,8A,11,11,14B-HEPTAMETHYL-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-TETRADECAHYDROPICEN-3-YL]OXY}-3,4-DIHYDROXY-5-{[(2S,3R,4S,5S)-3,4,5-TRIHYDROXYOXAN-2-YL]OXY}OXANE-2-CARBOXYLIC ACID
- 3,4-Dihydroxy-6-{[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl]oxy}-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxane-2-carboxylate
- 3,4-Dihydroxy-6-((9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-5-((3,4,5-trihydroxyoxan-2-yl)oxy)oxane-2-carboxylate
- (2S,3S,4S,5R,6R)-6-(((3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy)-3,4-dihydroxy-5-((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
-
- インチ: InChI=1S/C41H66O13/c1-36(2)16-21-20-8-9-24-38(4)12-11-26(39(5,19-42)23(38)10-13-41(24,7)40(20,6)15-14-37(21,3)25(44)17-36)52-35-32(29(47)28(46)31(53-35)33(49)50)54-34-30(48)27(45)22(43)18-51-34/h8,21-32,34-35,42-48H,9-19H2,1-7H3,(H,49,50)/t21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31-,32+,34-,35+,37+,38-,39+,40+,41+/m0/s1
- InChIKey: LASVNNIDKPXXMG-AOTOZEHFSA-N
- ほほえんだ: OC[C@@]1([C@@H]2CC[C@@]3(C)[C@@]4(CC[C@@]5(C)[C@H](O)CC(C)(C)C[C@H]5C4=CC[C@@H]3[C@@]2(C)CC[C@@H]1O[C@H]1[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)CO2)[C@@H](O)[C@H](O)[C@@H](C(O)=O)O1)C)C
計算された属性
- せいみつぶんしりょう: 766.45000
- どういたいしつりょう: 766.45
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 13
- 重原子数: 54
- 回転可能化学結合数: 6
- 複雑さ: 1470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 216A^2
じっけんとくせい
- 色と性状: Powder
- PSA: 215.83000
- LogP: 2.49190
Soyasaponin IV 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P008SH0-1mg |
SOYASAPONIN IV |
108906-97-4 | 98% | 1mg |
$666.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1249591-1mg |
SOYASAPONIN IV |
108906-97-4 | 98% | 1mg |
$975 | 2025-02-20 | |
A2B Chem LLC | AE09348-1mg |
SOYASAPONIN IV |
108906-97-4 | 98% | 1mg |
$585.00 | 2024-01-05 | |
eNovation Chemicals LLC | Y1249591-1mg |
SOYASAPONIN IV |
108906-97-4 | 98% | 1mg |
$975 | 2025-02-28 | |
eNovation Chemicals LLC | Y1249591-1mg |
SOYASAPONIN IV |
108906-97-4 | 98% | 1mg |
$975 | 2024-06-07 | |
MedChemExpress | HY-115394-1mg |
Soyasaponin IV |
108906-97-4 | 1mg |
¥5500 | 2024-07-20 |
Soyasaponin IV 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Soyasaponin IVに関する追加情報
Recent Advances in Soyasaponin IV (108906-97-4) Research: A Comprehensive Review
Soyasaponin IV (CAS: 108906-97-4), a triterpenoid saponin derived from soybeans, has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on Soyasaponin IV, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in extraction and synthesis methodologies. The compound's unique chemical structure, characterized by a oleanane-type aglycone and multiple sugar moieties, underpins its bioactivity and makes it a promising candidate for drug development.
Recent studies have elucidated the anti-inflammatory and antioxidant properties of Soyasaponin IV, with particular emphasis on its role in modulating NF-κB and Nrf2 signaling pathways. A 2023 study published in the Journal of Natural Products demonstrated its efficacy in reducing pro-inflammatory cytokines (IL-6, TNF-α) by up to 70% in murine models of acute inflammation. These findings suggest potential applications in treating chronic inflammatory diseases, positioning Soyasaponin IV as a viable alternative to conventional NSAIDs with fewer gastrointestinal side effects.
In the realm of oncology research, breakthrough findings from Nature Cancer (2024) reveal Soyasaponin IV's ability to induce apoptosis in triple-negative breast cancer cells through caspase-3 activation and PARP cleavage. The compound showed selective cytotoxicity, with an IC50 of 12.5 μM against cancer cells while sparing normal mammary epithelial cells (MCF-10A). This selective toxicity profile, coupled with its ability to overcome multidrug resistance via P-glycoprotein inhibition, marks a significant advancement in natural product-based cancer therapeutics.
Pharmacokinetic studies have addressed previous challenges regarding Soyasaponin IV's bioavailability. Novel formulations incorporating nanotechnology, particularly liposomal encapsulation (as reported in International Journal of Pharmaceutics, 2024), have improved oral bioavailability from 3.2% to 28.7%. The development of semi-synthetic derivatives, especially those with modified sugar chains at the C-3 position, has further enhanced metabolic stability while maintaining therapeutic efficacy.
The agricultural biotechnology sector has made strides in Soyasaponin IV production through metabolic engineering of Saccharomyces cerevisiae. A recent Nature Biotechnology paper (2024) detailed a high-yield strain producing 1.2 g/L of Soyasaponin IV, representing a 40-fold increase over traditional soybean extraction methods. This biotechnological approach not only ensures sustainable production but also enables structural modifications for optimized pharmacological properties.
Emerging research highlights Soyasaponin IV's neuroprotective effects, particularly in Alzheimer's disease models. The compound demonstrates dual functionality by both reducing β-amyloid aggregation (by 62% at 50 μM concentration) and enhancing acetylcholine levels through acetylcholinesterase inhibition. These findings, published in ACS Chemical Neuroscience (2024), suggest potential for multi-target therapy in neurodegenerative disorders.
Despite these advancements, challenges remain in clinical translation. Current research gaps include comprehensive toxicology profiles and large-scale human trials. However, the establishment of Good Manufacturing Practice (GMP) standards for Soyasaponin IV production in 2023 and its recent inclusion in the FDA's Generally Recognized as Safe (GRAS) list for nutraceutical applications signal growing regulatory acceptance. The compound's multifunctional nature positions it as a promising candidate for development as either a standalone therapeutic or as an adjuvant in combination therapies across multiple disease areas.
108906-97-4 (Soyasaponin IV) 関連製品
- 96990-18-0(Momordin Ic)
- 121686-42-8(b-D-Glucopyranosiduronic acid, (3b,4a,16b,21b,22a)-16,21,22,23,28-pentahydroxyolean-12-en-3-yl)
- 71277-78-6(Trisodium glycyrrhizinate)
- 117230-33-8(Soyasaponin Aa)
- 15588-68-8(Gipsoside)
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)
- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
